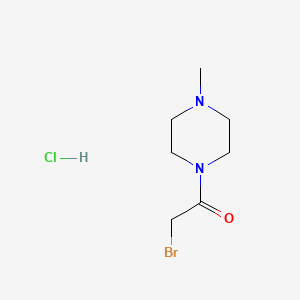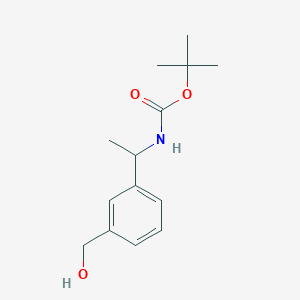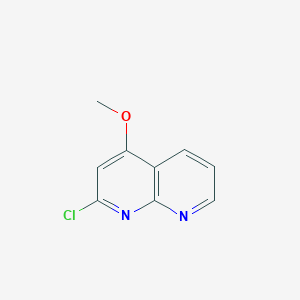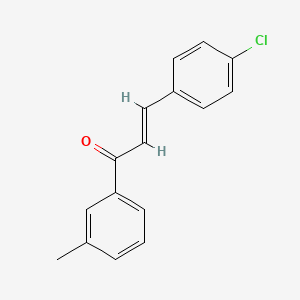
2-Bromo-1-(4-methyl-1-piperazinyl)-ethanone hydrochloride; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-methyl-1-piperazinyl)-ethanone hydrochloride (2-Bromo-1-MEPE HCl) is a synthetic chemical compound that has been widely used in the scientific research field for a variety of applications. It is a white crystalline powder with a molecular weight of 301.78 g/mol and a melting point of 179 °C. 2-Bromo-1-MEPE HCl is typically provided as a 95% pure hydrochloride salt and is used in a wide range of laboratory experiments.
Aplicaciones Científicas De Investigación
2-Bromo-1-MEPE HCl has a wide range of applications in the scientific research field. It is commonly used as a reagent for the synthesis of other compounds and as a catalyst for various reactions. It is also used as a ligand in coordination chemistry and in the synthesis of peptides and other biologically active molecules. Additionally, 2-Bromo-1-MEPE HCl has been used in the synthesis of various pharmaceuticals and in the development of new drugs.
Mecanismo De Acción
2-Bromo-1-MEPE HCl acts as a catalyst in various reactions. It can act as a proton donor or acceptor, depending on the reaction conditions. It can also act as a Lewis acid, promoting the formation of covalent bonds between molecules. Additionally, 2-Bromo-1-MEPE HCl can act as a nucleophile, attacking electrophilic centers and forming new bonds.
Biochemical and Physiological Effects
2-Bromo-1-MEPE HCl is not known to have any significant biochemical or physiological effects in humans. It is not toxic and is not known to interact with any biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-1-MEPE HCl has several advantages for use in laboratory experiments. It is a relatively stable compound with a high purity level and is relatively easy to obtain. Additionally, it is relatively inexpensive and can be stored at room temperature without degrading. However, 2-Bromo-1-MEPE HCl is a strong acid and can be corrosive to certain materials. It should be handled with care and appropriate safety precautions should be taken when working with it.
Direcciones Futuras
2-Bromo-1-MEPE HCl has a wide range of potential applications in the scientific research field. It could be used in the synthesis of new pharmaceuticals and drug delivery systems, as well as in the development of new catalysts and reagents. Additionally, it could be used in the synthesis of peptides and other biologically active molecules. Furthermore, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new analytical techniques, such as spectroscopy and chromatography.
Métodos De Síntesis
2-Bromo-1-MEPE HCl is synthesized by the reaction of 4-methyl-1-piperazinyl ethanol with bromine and hydrochloric acid in the presence of a catalyst. The reaction is conducted in a two-phase system consisting of an aqueous and an organic phase. The aqueous phase contains bromine and hydrochloric acid, while the organic phase contains the 4-methyl-1-piperazinyl ethanol. The reaction is conducted at room temperature and is typically completed within 1-2 hours.
Propiedades
IUPAC Name |
2-bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrN2O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOIRVRTSCJROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CBr.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112677-73-3 |
Source


|
| Record name | Ethanone, 2-bromo-1-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112677-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)








